
2-Cyclobutyl-4-methylpyrimidine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-环丁基-4-甲基嘧啶-5-羧酸是一种有机化合物,其分子式为C10H12N2O2。它是一种嘧啶衍生物,其特点是在2位有一个环丁基,在4位有一个甲基,在5位有一个羧酸基团。
准备方法
合成路线和反应条件: 2-环丁基-4-甲基嘧啶-5-羧酸的合成通常涉及在受控条件下对适当前体的环化。一种常用的方法包括环丁胺与乙酰乙酸乙酯反应,然后环化,然后进行官能团转化以引入羧酸部分。
工业生产方法: 该化合物的工业生产可能涉及多步合成工艺,包括使用高压反应器和专用催化剂以确保高产率和纯度。具体方法可能因生产过程的规模和具体要求而异。
化学反应分析
反应类型: 2-环丁基-4-甲基嘧啶-5-羧酸可以进行多种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于改变化合物的氧化态,可能导致不同的衍生物。
取代: 该化合物可以参与取代反应,其中一个官能团被另一个官能团取代。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 常使用如氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4) 等还原剂。
取代: 取代反应可能涉及卤素(例如氯、溴)和亲核试剂(例如胺、醇)等试剂。
主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化可能产生羧酸或酮,而还原可能产生醇或胺。
科学研究应用
2-环丁基-4-甲基嘧啶-5-羧酸在科学研究中具有多种应用,包括:
化学: 它被用作合成更复杂分子的构建块,以及各种有机反应中的试剂。
生物学: 研究了该化合物潜在的生物活性及其与生物分子的相互作用。
医学: 正在进行研究以探索其潜在的治疗应用,包括作为药物开发的前体。
工业: 该化合物用于生产特种化学品和材料,为材料科学的进步做出贡献。
作用机制
相似化合物的比较
- 2-Cyclobutyl-5-methylpyrimidine-4-carboxylic acid
- 2-Cyclobutyl-4-methylpyrimidine-5-carboxamide
- 2-Cyclobutyl-4-methylpyrimidine-5-carboxylate
Comparison: Compared to similar compounds, 2-Cyclobutyl-4-methylpyrimidine-5-carboxylic acid is unique due to its specific functional groups and structural configurationFor instance, the presence of the carboxylic acid group may enhance its solubility in water and its ability to form hydrogen bonds, which can be advantageous in certain chemical and biological contexts .
属性
分子式 |
C10H12N2O2 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
2-cyclobutyl-4-methylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c1-6-8(10(13)14)5-11-9(12-6)7-3-2-4-7/h5,7H,2-4H2,1H3,(H,13,14) |
InChI 键 |
QEGACKZTEAJPSB-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NC=C1C(=O)O)C2CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-3-amine](/img/structure/B12316187.png)

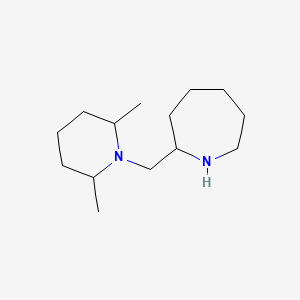
![2-[(2-Amino-4-methylpentanoyl)amino]hexanamide;hydrochloride](/img/structure/B12316213.png)
![(1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanol](/img/structure/B12316218.png)
![2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B12316222.png)

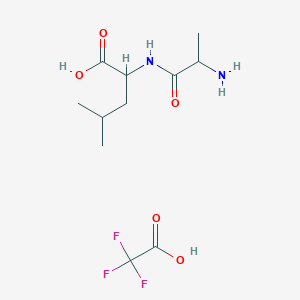
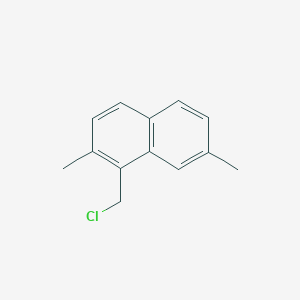
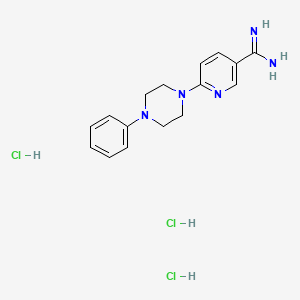
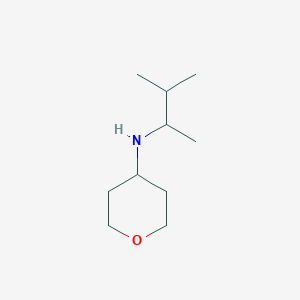
![2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine](/img/structure/B12316255.png)

![4-Cyclohexyl-1-{[(9H-fluoren-9-YL)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12316280.png)
